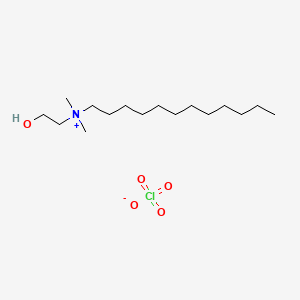
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents.
Vorbereitungsmethoden
The synthesis of 1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) typically involves the reaction of N,N-dimethyldodecylamine with ethylene oxide to form N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is studied for its antimicrobial properties, making it useful in developing disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) include:
N-(2-Hydroxyethyl)ethylenediamine: This compound also has surfactant properties but differs in its molecular structure and specific applications.
Pyridinium salts: These salts share some chemical properties with quaternary ammonium compounds but have different applications and reactivity profiles.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is used in different industrial applications and has a distinct chemical structure.
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) is unique due to its specific combination of surfactant properties and antimicrobial activity, making it versatile in various fields.
Eigenschaften
CAS-Nummer |
13826-05-6 |
|---|---|
Molekularformel |
C16H36ClNO5 |
Molekulargewicht |
357.916 |
IUPAC-Name |
dodecyl-(2-hydroxyethyl)-dimethylazanium;perchlorate |
InChI |
InChI=1S/C16H36NO.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;2-1(3,4)5/h18H,4-16H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KWORBOFHPTYJER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















